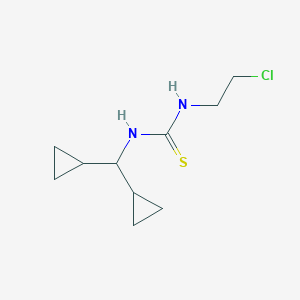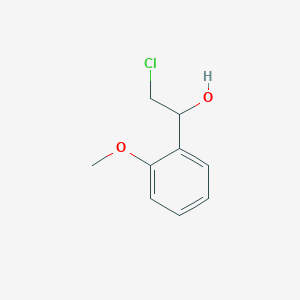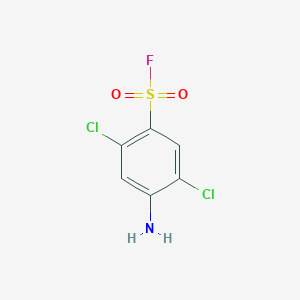
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms, one fluorine atom, and a sulphonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. The general synthetic route can be summarized as follows:
Nitration Reaction: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce a nitro group.
Reduction Reaction: The nitro group is then reduced to an amino group.
Diazotization Reaction: The amino group is converted to a diazonium salt.
Fluorination Reaction: The diazonium salt is treated with a fluorinating agent to introduce the fluorine atom.
Sulphonylation Reaction: Finally, the compound is sulphonylated to introduce the sulphonyl group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and phase transfer agents can also enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulphones, while reduction can produce sulfoxides or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-2,5-dichlorobenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2,5-Dichloroaniline: Lacks the fluorine and sulphonyl groups, making it less reactive in certain chemical reactions.
4-Fluoroaniline: Lacks the chlorine and sulphonyl groups, resulting in different chemical properties and reactivity.
2,5-Dichloro-4-fluoroaniline: Lacks the sulphonyl group, which affects its chemical behavior and applications.
The uniqueness of this compound lies in the combination of chlorine, fluorine, and sulphonyl groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C6H4Cl2FNO2S |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
4-amino-2,5-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H,10H2 |
InChI Key |
ROQLZHMPKLDLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-4-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B8587532.png)
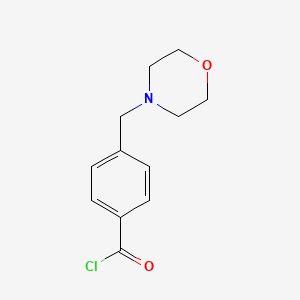
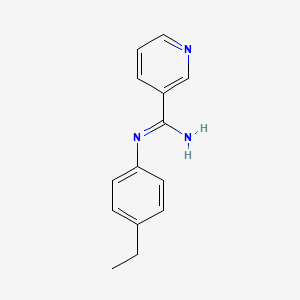
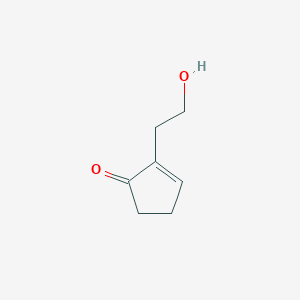
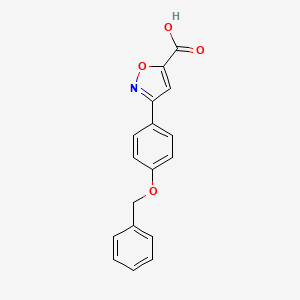
![5-hydroxy-2,2-dimethyl-3,8-dihydroimidazo[1,2-a]pyrimidin-7-one](/img/structure/B8587557.png)
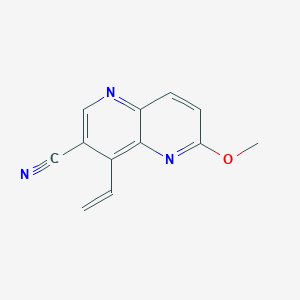
![4-[2-(4-Methanesulfonyl-phenyl)-6-methoxy-naphthalen-1-yloxy]-phenol](/img/structure/B8587581.png)
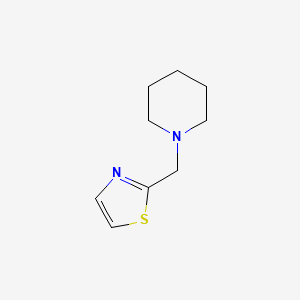
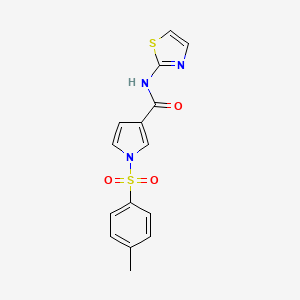

![N-[2,2,2-Trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine](/img/structure/B8587615.png)
